

C6-NBD sphinganine properties and spectral characteristics

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Compound of Interest

Compound Name: C6-NBD Sphinganine

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C6-NBD Sphinganine: A Technical Guide for Researchers

For immediate release:

This technical guide provides an in-depth overview of **C6-NBD Sphinganine**, a fluorescently labeled sphingoid base analog. It is intended for researchers, scientists, and drug development professionals working in the fields of lipid metabolism, cell signaling, and cancer biology. This document details the core properties, spectral characteristics, and key applications of **C6-NBD Sphinganine**, with a focus on its use in studying the de novo synthesis of ceramides.

Core Properties of C6-NBD Sphinganine

C6-NBD Sphinganine, also known as C6-dihydrosphingosine, is a fluorescent analog of sphinganine, a key intermediate in the sphingolipid biosynthetic pathway. The molecule consists of a sphinganine backbone N-acylated with a six-carbon chain tagged with the 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore. This fluorescent tag allows for the sensitive detection and visualization of the molecule and its metabolic products in cellular and in vitro systems.

Chemical and Physical Data

The fundamental properties of **C6-NBD Sphinganine** are summarized in the table below. This data is essential for preparing stock solutions, determining concentrations, and understanding

the molecule's behavior in experimental setups.

Property	Value
Synonyms	N-[6-[(7-Nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-sphinganine
Molecular Formula	C ₃₀ H ₅₁ N ₅ O ₆
Molecular Weight	577.76 g/mol [1][2]
CAS Number	114301-97-2[1][2]
Appearance	Yellow to orange solid[3]
Purity	>99% (TLC)
Solubility	Soluble in Ethanol, DMSO, and Chloroform
Storage Conditions	Store at -20°C, protected from light and moisture

Spectral Characteristics

The utility of **C6-NBD Sphinganine** as a fluorescent probe is defined by its spectral properties. The NBD fluorophore is known for its environmental sensitivity; its fluorescence quantum yield increases in nonpolar environments, such as cellular membranes, compared to aqueous solutions.

Spectral Property	Value (in Methanol)
Excitation Maximum (λ_{ex})	~466 nm
Emission Maximum (λ_{em})	~536 nm
Molar Extinction Coefficient (ϵ)	~22,000 M ⁻¹ cm ⁻¹ ¹
Quantum Yield (Φ)	Low, environment-dependent (~0.3) ¹

¹ Note: The Molar Extinction Coefficient and Quantum Yield are for the NBD fluorophore and are highly sensitive to the solvent environment. These values are provided as a general

reference.

Applications in Sphingolipid Research

C6-NBD Sphinganine is a crucial tool for investigating the de novo pathway of sphingolipid synthesis. Unlike fluorescently labeled ceramides, which are used to study downstream metabolic pathways, **C6-NBD Sphinganine** serves as a direct substrate for ceramide synthases (CerS).

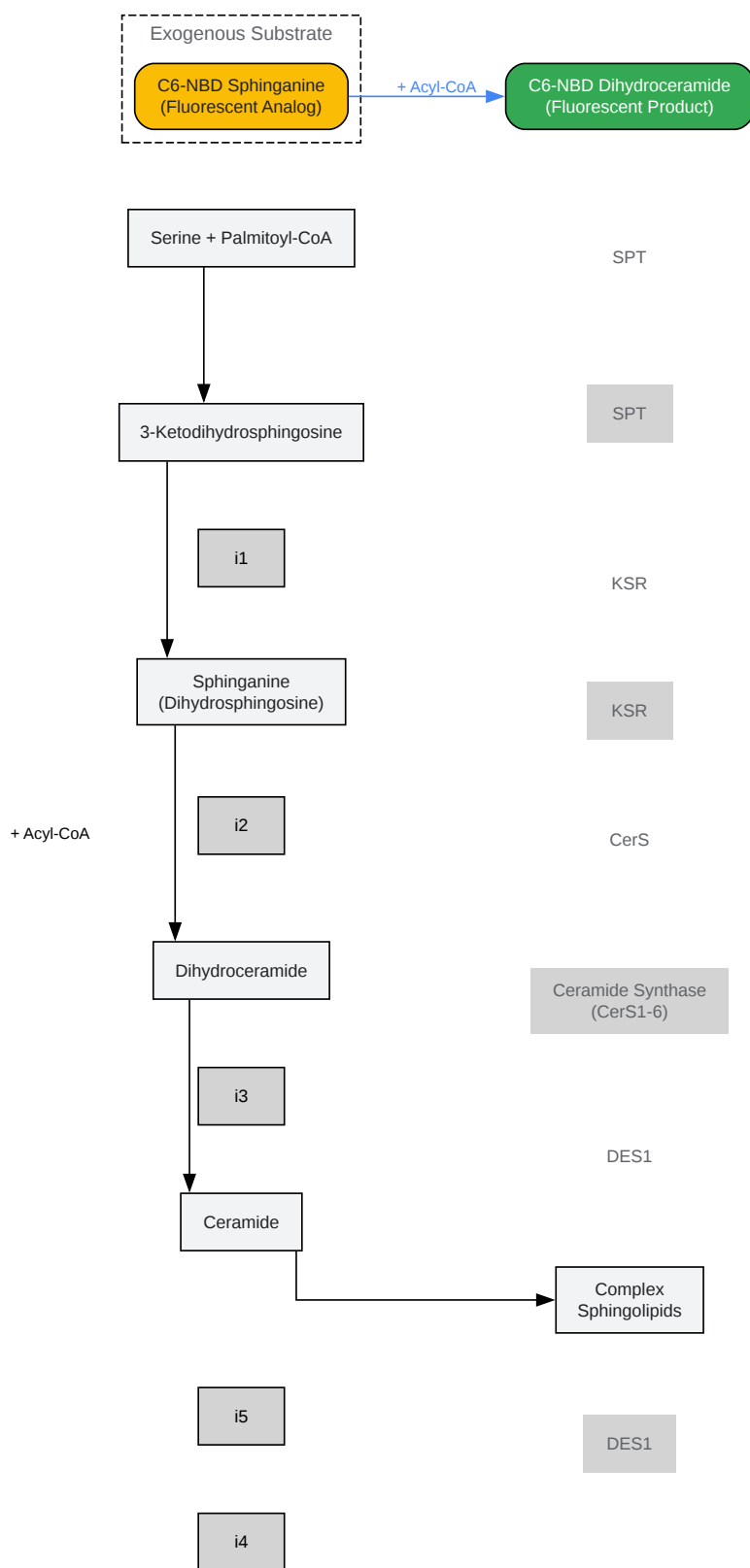
Its primary application is in in vitro and cell-based assays to measure the activity of ceramide synthases (CerS1-6). These enzymes catalyze the N-acylation of the sphinganine backbone with a fatty acyl-CoA to form dihydroceramide, the direct precursor to ceramide. By using **C6-NBD Sphinganine**, researchers can monitor the formation of fluorescent C6-NBD dihydroceramide, providing a direct readout of CerS activity. This is particularly valuable for screening enzyme inhibitors and studying the regulation of ceramide synthesis in various physiological and pathological contexts.

Metabolic and Signaling Pathways

C6-NBD Sphinganine is integrated into the de novo sphingolipid synthesis pathway at the endoplasmic reticulum. This pathway is fundamental for producing the diverse array of sphingolipids that are critical for membrane structure and cell signaling.

De Novo Sphingolipid Synthesis Pathway

The diagram below illustrates the initial steps of the de novo sphingolipid synthesis pathway, highlighting the role of **C6-NBD Sphinganine** as a substrate for ceramide synthase.



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De novo sphingolipid synthesis pathway showing **C6-NBD Sphinganine** integration.

Key Experimental Protocols

The most prominent use of **C6-NBD Sphinganine** is in the ceramide synthase activity assay. Below is a detailed protocol for a fluorescent in vitro assay using cell or tissue homogenates.

In Vitro Ceramide Synthase (CerS) Activity Assay

This assay measures the conversion of **C6-NBD Sphinganine** to C6-NBD Dihydroceramide in the presence of a specific fatty acyl-CoA. The fluorescent product is then separated from the substrate and quantified.

Materials:

- **C6-NBD Sphinganine**
- Fatty acid-free Bovine Serum Albumin (BSA)
- Fatty Acyl-CoA (e.g., C16:0-CoA, C18:0-CoA, C24:1-CoA)
- Cell or tissue homogenate
- Reaction Buffer (20 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl₂, 0.5 mM DTT)
- Chloroform, Methanol
- TLC plate or Solid Phase Extraction (SPE) C18 columns
- Fluorescence plate reader or TLC imaging system

Procedure:

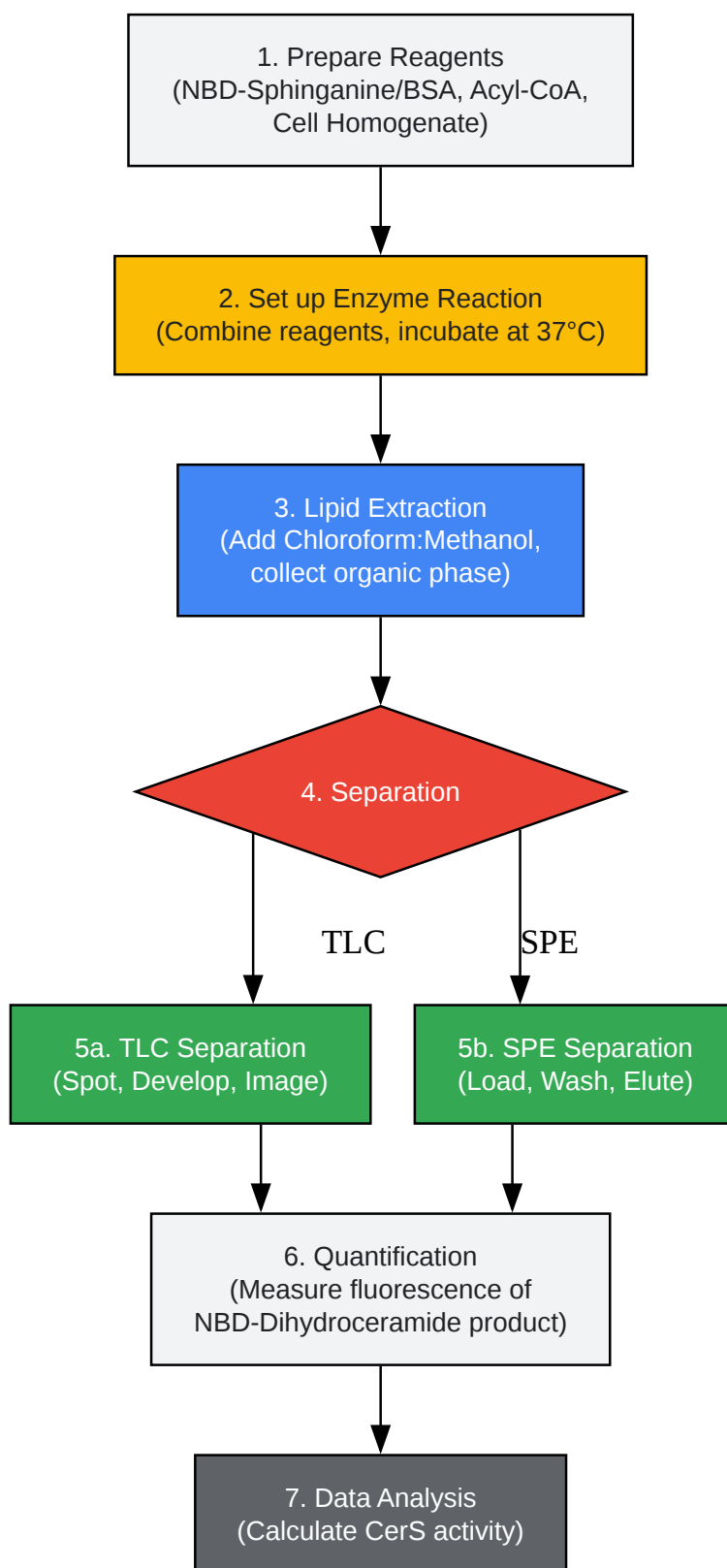
- Preparation of Substrates:
 - Prepare a stock solution of **C6-NBD Sphinganine** in ethanol or DMSO.
 - Prepare a working solution of **C6-NBD Sphinganine** (e.g., 10-15 μ M) complexed with fatty acid-free BSA (e.g., 0.1% w/v or 20 μ M) in the reaction buffer. This improves the solubility and delivery of the lipid substrate.

- Prepare a stock solution of the desired fatty acyl-CoA in water.
- Enzyme Reaction:
 - In a microcentrifuge tube, combine the cell/tissue homogenate (protein amount may range from 5-50 µg, requires optimization) with the reaction buffer.
 - Add the fatty acyl-CoA to a final concentration of 50 µM.
 - Initiate the reaction by adding the **C6-NBD Sphinganine**/BSA complex. The final reaction volume is typically small (e.g., 20-100 µL).
 - Incubate at 37°C for a predetermined time (e.g., 10-120 minutes, requires optimization).
- Lipid Extraction:
 - Terminate the reaction by adding a solvent mixture, typically Chloroform:Methanol (e.g., 1:2 v/v).
 - Vortex thoroughly and centrifuge to separate the phases.
 - Collect the lower organic phase containing the lipids.
 - Dry the lipid extract under a stream of nitrogen gas.
- Separation and Quantification:
 - Method A: Thin-Layer Chromatography (TLC)
 - Resuspend the dried lipids in a small volume of Chloroform:Methanol (9:1 v/v).
 - Spot the sample onto a silica TLC plate.
 - Develop the plate using a solvent system such as Chloroform:Methanol:2M NH₄OH (40:10:1 v/v/v).
 - Visualize the plate using a fluorescent imager. The C6-NBD dihydroceramide product will migrate further than the **C6-NBD sphinganine** substrate.

- Quantify the fluorescence intensity of the product spot.
- Method B: Solid Phase Extraction (SPE)
 - This method offers a rapid and reliable alternative to TLC.
 - Condition a C18 SPE column or 96-well plate according to the manufacturer's instructions.
 - Load the reaction mixture onto the column.
 - Wash the column with a solvent that retains the NBD-dihydroceramide product while eluting the unreacted NBD-sphinganine substrate.
 - Elute the NBD-dihydroceramide product with an appropriate solvent mixture (e.g., methanol-based).
 - Quantify the fluorescence of the eluted product using a fluorescence plate reader.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vitro ceramide synthase assay.



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Workflow for the in vitro ceramide synthase (CerS) activity assay.

Conclusion

C6-NBD Sphinganine is an indispensable fluorescent probe for the direct measurement of ceramide synthase activity. Its well-defined chemical and spectral properties, combined with established experimental protocols, provide a robust system for investigating the initial, rate-limiting steps of de novo sphingolipid synthesis. This guide serves as a comprehensive resource for researchers aiming to utilize this tool to explore the complex roles of ceramide metabolism in health and disease.

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